molecular formula C21H24ClNO3 B2390531 2-(4-chlorophenoxy)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-methylpropanamide CAS No. 2034349-85-2

2-(4-chlorophenoxy)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-methylpropanamide

Cat. No.: B2390531
CAS No.: 2034349-85-2
M. Wt: 373.88
InChI Key: SCDCUKUUWIZCEW-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-methylpropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a chlorophenoxy group, a dihydrobenzofuran moiety, and a methylpropanamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-methylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Chlorophenoxy Intermediate: The synthesis begins with the preparation of the 4-chlorophenoxy intermediate. This can be achieved by reacting 4-chlorophenol with an appropriate alkylating agent under basic conditions.

    Synthesis of the Dihydrobenzofuran Intermediate: The next step involves the synthesis of the dihydrobenzofuran intermediate. This can be done by cyclization of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.

    Coupling of Intermediates: The chlorophenoxy and dihydrobenzofuran intermediates are then coupled together using a suitable coupling reagent, such as a carbodiimide, to form the desired product.

    Final Amidation: The final step involves the amidation of the coupled product with an appropriate amine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-methylpropanamide can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-methylpropanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-methylpropanamide: shares structural similarities with other compounds that contain chlorophenoxy and dihydrobenzofuran moieties.

    2-(4-bromophenoxy)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-methylpropanamide: This compound differs by the presence of a bromine atom instead of a chlorine atom.

    2-(4-fluorophenoxy)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-methylpropanamide: This compound contains a fluorine atom in place of the chlorine atom.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO3/c1-14(12-15-4-9-19-16(13-15)10-11-25-19)23-20(24)21(2,3)26-18-7-5-17(22)6-8-18/h4-9,13-14H,10-12H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDCUKUUWIZCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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